4'-Hydroxydiazepam
Overview
Description
4’-Hydroxydiazepam is a derivative of Diazepam, a long-acting benzodiazepine with rapid onset commonly used to treat panic disorders, severe anxiety, alcohol withdrawal, and seizures . The chemical name for Diazepam, the parent compound of 4’-Hydroxydiazepam, is 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one .
Synthesis Analysis
The synthesis of Diazepam, the parent compound of 4’-Hydroxydiazepam, has been reported in various studies . One study reported an efficient two-step continuous flow synthesis of Diazepam, producing a 96% yield of 91% pure Diazepam within 15 minutes using an NH4Br/NH4OH solution in the second step . Another study described the continuous flow synthesis of six benzodiazepines from aminobenzophenones .Molecular Structure Analysis
Diazepam, the parent compound of 4’-Hydroxydiazepam, has a molecular weight of 284.75 and a chemical formula of C16H13ClN2O . It is a 1,4 benzodiazepine that was first synthesized in 1959 .Chemical Reactions Analysis
The metabolism of Diazepam, the parent compound of 4’-Hydroxydiazepam, involves the formation of various metabolites including 4’-Hydroxydiazepam . The conversion of Diazepam to 4’-Hydroxydiazepam is catalyzed by CYP2C11 .Scientific Research Applications
Modulation of GABAergic Neurotransmission
4'-Hyydroxydiazepam and its analogs, such as 4-hydroxybenzaldehyde, exhibit significant effects on GABAergic neurotransmission. In a study, these compounds were found to inhibit potently the activity of GABA transaminase, suggesting an important role in modulating GABAergic activity in the brain (Ha et al., 2001).
Treatment of Generalized Anxiety Disorder
Hydroxyzine, closely related to 4'-Hydroxydiazepam, has shown efficacy and safety in treating generalized anxiety disorder in a 3-month double-blind study. This indicates the potential of this compound and its derivatives in managing anxiety disorders (Llorca et al., 2002).
Metabolic Studies
Research on designer benzodiazepines, including this compound, has provided insights into their metabolic pathways. Understanding the metabolism of these compounds is crucial for interpreting analytical findings in various contexts, such as pharmacological research and forensic analysis (Moosmann et al., 2019).
Antidepressant Effects
Compounds like 4-hydroxybenzyl alcohol, related to this compound, have shown potential antidepressant effects. These effects are attributed to their influence on the monoaminergic system and neuronal cytoskeletal remodeling, providing a new avenue for depression treatment research (Chen et al., 2016).
Neurotransmitter Receptor Sensitivity
Studies involving 4-hydroxynonenal, similar in structure to this compound, have explored its effects on neurotransmitter receptors. This research is significant for understanding the impact of such compounds on neurophysiological functions (Siddiqui et al., 2008).
Nanodiamond-Mediated Drug Delivery
Research involving nanodiamond cluster-mediated interactions with therapeutics like 4-hydroxytamoxifen, structurally related to this compound, opens up possibilities for innovative drug delivery methods in treating various medical disorders (Chen et al., 2009).
Mechanism of Action
Although the precise mechanism by which Diazepam exerts its antiseizure effects is unknown, animal and in vitro studies suggest that Diazepam acts to suppress seizures through an interaction with γ-aminobutyric acid (GABA) receptors of the A-type (GABA A) .
Relevant Papers Several papers have been identified that provide relevant information on 4’-Hydroxydiazepam and its parent compound Diazepam . These papers cover various aspects including the synthesis, metabolism, and pharmacological effects of these compounds .
Properties
IUPAC Name |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-14-7-4-11(17)8-13(14)16(18-9-15(19)21)10-2-5-12(20)6-3-10/h2-8,20H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWLIWUKIFGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938320 | |
Record name | 7-Chloro-1-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17311-35-2 | |
Record name | 4'-Hydroxydiazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017311352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-1-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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